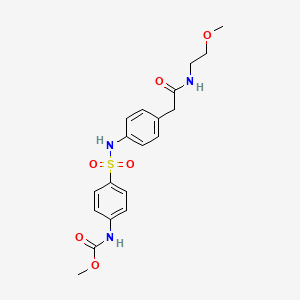
methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclization and Condensation Reactions
Research on derivatives related to "methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate" has shown their involvement in cyclization and condensation reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was found to cyclize in the presence of bases, giving exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014). This highlights the compound's potential in synthesizing complex heterocyclic structures, which are significant in drug development.
Amination and Amidation of Aromatic Carbamates
The amination and acetamidation of aromatic carbamates, including those related to the compound , have been studied, revealing the potential for regioselective introduction of amino groups into aromatic carbamate structures (Velikorodov et al., 2020). Such reactions are crucial for the modification of molecular structures, enhancing their biological activity and pharmacological profile.
Synthesis of Chromene and Pyrrol Derivatives
The condensation of methyl N-(3-hydroxyphenyl)carbamate with various reagents has been explored to form chromene derivatives, indicating the versatility of carbamate derivatives in synthesizing compounds with potential antioxidant and anticancer activities (Velikorodov et al., 2014). These synthetic routes offer insights into the development of new therapeutic agents.
Cleavage and Transformation Reactions
Studies on the cleavage of methoxycarbonyl derivatives to free amines in a series of 2-amino-2-deoxy-D-glucosamine derivatives underscore the importance of selective cleavage reactions in the synthesis of biologically active compounds. Such transformations are pivotal for the modification of natural products and the development of novel pharmaceuticals (Yeung et al., 2000).
Synthesis of Oxazoles and Pyrrol-3′-yloxindoles
Research into the synthesis of 2,5-diaryl-1,3-oxazoles and 3-pyrrol-3′-yloxindoles with a carbamate group reveals the compound's utility in constructing complex heterocyclic systems, which are crucial scaffolds in medicinal chemistry and drug design (Velikorodov et al., 2017). These findings demonstrate the compound's potential in the synthesis of new chemical entities with varied biological activities.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-12-11-20-18(23)13-14-3-5-16(6-4-14)22-29(25,26)17-9-7-15(8-10-17)21-19(24)28-2/h3-10,22H,11-13H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEOINFLTFKIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


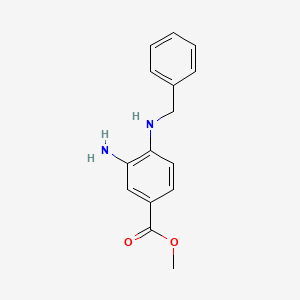
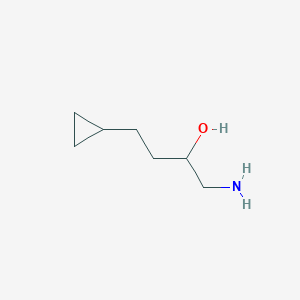

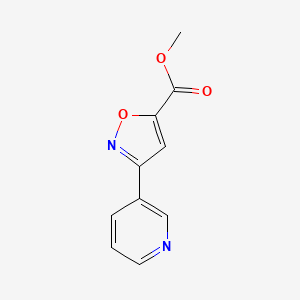
![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)
![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)
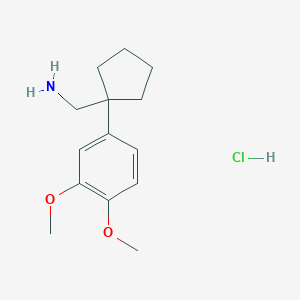

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)
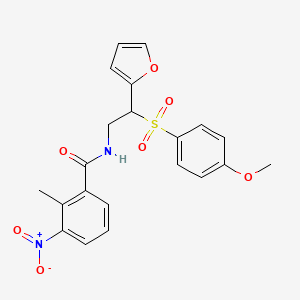
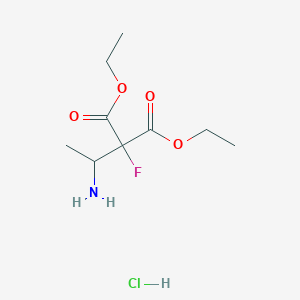
![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)